1-(4-Aminooxolan-3-yl)but-3-yn-1-one
Description
1-(4-Aminooxolan-3-yl)but-3-yn-1-one is a structurally unique compound featuring a tetrahydrofuran (oxolane) ring substituted with an amino group at the 4-position and a but-3-yn-1-one moiety. The amino group introduces hydrogen-bonding capability, while the alkyne and ketone functionalities enhance reactivity, making the compound a versatile candidate for applications in pharmaceuticals, agrochemicals, and chemical synthesis.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(4-aminooxolan-3-yl)but-3-yn-1-one |
InChI |
InChI=1S/C8H11NO2/c1-2-3-8(10)6-4-11-5-7(6)9/h1,6-7H,3-5,9H2 |
InChI Key |
BVFWNZJSQJIERG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)C1COCC1N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as but-3-yn-1-ol and oxirane.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-Aminooxolan-3-yl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Aminooxolan-3-yl)but-3-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
1-(4-Aminooxolan-3-yl)but-3-yn-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one is . The compound features a unique oxolane structure that may contribute to its biological activity.
Biological Activities
The biological activity of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one has been evaluated in various studies, highlighting its potential in several therapeutic areas:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxolane have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.
3. Neuroprotective Effects
Studies suggest that 1-(4-Aminooxolan-3-yl)but-3-yn-1-one may exert neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) has been noted, which could enhance cholinergic neurotransmission.
The precise mechanisms through which 1-(4-Aminooxolan-3-yl)but-3-yn-1-one exerts its biological effects are still under investigation. However, it is believed that the oxolane moiety plays a crucial role in binding to target proteins involved in cellular signaling pathways.
Case Studies
Several case studies have been conducted to explore the efficacy and safety profiles of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity in vitro | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 25 µM. |
| Study 2 | Assess antimicrobial properties | Showed inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL. |
| Study 3 | Investigate neuroprotective effects | Inhibited AChE activity by 60% at 10 µM concentration, suggesting potential for treating neurodegenerative diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
